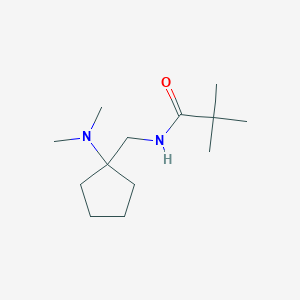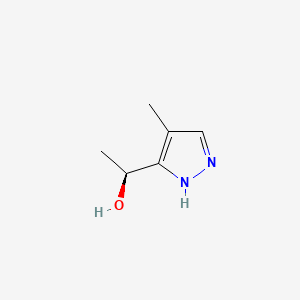![molecular formula C25H18ClN3O B14903562 4-Chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B14903562.png)
4-Chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-trityl-1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of 4-Chloro-1-trityl-1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and drug design.
Preparation Methods
The synthesis of 4-Chloro-1-trityl-1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one typically involves the formation of the pyrazolo[4,3-c]pyridine core followed by the introduction of the trityl and chloro substituents. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate pyridine and pyrazole precursors, cyclization reactions can be employed to form the pyrazolo[4,3-c]pyridine core.
Substitution Reactions: Introduction of the chloro group can be achieved through halogenation reactions using reagents like thionyl chloride or phosphorus pentachloride.
Tritylation: The trityl group can be introduced using trityl chloride in the presence of a base such as pyridine.
Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
4-Chloro-1-trityl-1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-1-trityl-1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Drug Design: The unique structure of the compound makes it a valuable scaffold for the design of new drugs with improved efficacy and selectivity.
Industrial Applications: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-1-trityl-1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Chloro-1-trityl-1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anti-cancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly as a kinase inhibitor.
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure and are studied for their diverse biological activities.
The uniqueness of 4-Chloro-1-trityl-1,2-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H18ClN3O |
|---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
4-chloro-1-trityl-2H-pyrazolo[4,3-c]pyridin-3-one |
InChI |
InChI=1S/C25H18ClN3O/c26-23-22-21(16-17-27-23)29(28-24(22)30)25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H,(H,28,30) |
InChI Key |
DPWWJIVSMRWGIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C(=O)N4)C(=NC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-2-Hydroxy-3-methyl-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid](/img/structure/B14903482.png)



![4-Chloro-2-{[(pyridin-3-ylmethyl)amino]methyl}phenol](/img/structure/B14903515.png)




![4-(5-{(E)-[2-({[(3-methylphenoxy)acetyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid (non-preferred name)](/img/structure/B14903536.png)



